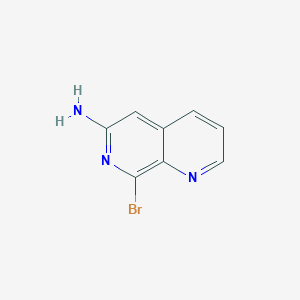

8-Bromo-1,7-naphthyridin-6-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-1,7-naphthyridin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-8-7-5(2-1-3-11-7)4-6(10)12-8/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKKBVMEHDGRAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC(=C2N=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443761 | |

| Record name | 8-bromo-1,7-naphthyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5912-35-6 | |

| Record name | 8-Bromo-1,7-naphthyridin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5912-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-bromo-1,7-naphthyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-1,7-naphthyridin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 8-Bromo-1,7-naphthyridin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known chemical properties of 8-Bromo-1,7-naphthyridin-6-amine (CAS No. 5912-35-6), a heterocyclic compound of interest in medicinal chemistry and materials science. This guide consolidates available data on its physicochemical characteristics, spectroscopic profile, and synthetic strategies, presented in a format tailored for scientific and research applications.

Core Chemical and Physical Properties

This compound is a substituted naphthyridine, a class of compounds known for its diverse biological activities. The core structure consists of two fused pyridine rings, with a bromine atom at position 8 and an amine group at position 6.

Physicochemical Data

The fundamental physicochemical properties of the compound are summarized below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 5912-35-6 | [1][2] |

| Molecular Formula | C₈H₆BrN₃ | [1][2][3] |

| Molecular Weight | 224.06 g/mol | [1][2] |

| Purity | ≥97% - 98% (Commercially available) | [1][2] |

| Appearance | Solid (details not specified) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Computational Properties

Computational descriptors provide insights into the molecule's behavior in biological systems, such as membrane permeability and potential for hydrogen bonding.

| Descriptor | Value | Source |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | [1] |

| LogP (Predicted) | 1.9745 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 0 | [1] |

| SMILES | BrC1=C2N=CC=CC2=CC(N)=N1 | [1] |

| InChIKey | VJKKBVMEHDGRAZ-UHFFFAOYSA-N | [3] |

Synthesis and Reactivity

General Synthetic Strategies

Two plausible retrosynthetic pathways for this compound are:

-

Late-stage Bromination: Synthesis of a 1,7-naphthyridin-6-amine precursor followed by selective bromination at the C8 position. The activating nature of the amine group would direct the electrophilic substitution.

-

Late-stage Amination: Synthesis of an 8-bromo-1,7-naphthyridine precursor, followed by the introduction of the amine group at the C6 position, likely via a nucleophilic aromatic substitution (SNAr) reaction.

The choice of strategy depends on the availability of starting materials and the desired control over regioselectivity.

References

In-Depth Technical Guide: 8-Bromo-1,7-naphthyridin-6-amine (CAS 5912-35-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Bromo-1,7-naphthyridin-6-amine (CAS Number: 5912-35-6), a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical properties, potential synthetic routes, and the broader biological context of the 1,7-naphthyridine scaffold, offering a valuable resource for researchers exploring this class of compounds.

Core Compound Properties

This compound is a substituted naphthyridine, a class of bicyclic heterocyclic compounds containing two nitrogen atoms. The presence of a bromine atom and an amine group on the naphthyridine core provides versatile handles for further chemical modifications, making it an attractive building block for the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 5912-35-6 | [1][2] |

| Molecular Formula | C₈H₆BrN₃ | [1][3] |

| Molecular Weight | 224.06 g/mol | [1][2] |

| Monoisotopic Mass | 222.9745 Da | [3] |

| Predicted XlogP | 1.8 | [3] |

| Purity | ≥97% (typical from commercial suppliers) | [1] |

| Appearance | Tan solid (reported for a similar isomer) | |

| Storage Conditions | 4°C, protect from light | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Aromatic protons on the naphthyridine core are expected to appear in the downfield region of the spectrum. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine substituent. The protons of the amine group would likely appear as a broad singlet.[4]

-

¹³C NMR: The spectrum would display eight distinct signals for the carbon atoms of the naphthyridine ring. The carbon atom attached to the bromine would be shifted downfield.[4]

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for:

-

N-H stretching of the primary amine: typically two bands in the 3400-3250 cm⁻¹ region.[5]

-

N-H bending of the primary amine: in the 1650-1580 cm⁻¹ range.[5]

-

C-N stretching of the aromatic amine: between 1335-1250 cm⁻¹.[5]

-

Aromatic C=C and C=N stretching vibrations.[4]

-

C-Br stretching in the fingerprint region (below 1000 cm⁻¹).[4]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio), resulting in two molecular ion peaks separated by two mass units.[4] Predicted mass-to-charge ratios for various adducts are available.[3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 223.98178 |

| [M+Na]⁺ | 245.96372 |

| [M-H]⁻ | 221.96722 |

| [M+NH₄]⁺ | 241.00832 |

| [M+K]⁺ | 261.93766 |

Synthesis and Reactivity

Potential Synthetic Pathways

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily available literature, plausible synthetic routes can be extrapolated from the synthesis of isomeric and related naphthyridine derivatives.[4] The two primary retrosynthetic approaches would involve either the bromination of a pre-formed amino-naphthyridine or the amination of a bromo-naphthyridine.

// Nodes for Pathway 1 Start1 [label="6-Amino-1,7-naphthyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Brominating Agent\n(e.g., NBS)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes for Pathway 2 Start2 [label="6,8-Dibromo-1,7-naphthyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="Aminating Agent\n(e.g., NH₃, Buchwald-Hartwig amination)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges for Pathway 1 Start1 -> Product [label="Electrophilic Aromatic Substitution"]; Intermediate1 -> Product [style=invis];

// Edges for Pathway 2 Start2 -> Product [label="Nucleophilic Aromatic Substitution"]; Intermediate2 -> Product [style=invis];

// Invisible nodes for spacing space1 [shape=point, width=0.01, height=0.01, style=invis]; space2 [shape=point, width=0.01, height=0.01, style=invis];

// Grouping for clarity {rank=same; Start1; Start2;} {rank=same; Product;} } .dot Figure 1: Potential Retrosynthetic Approaches.

Pathway 1: Electrophilic Bromination This approach would start with 6-amino-1,7-naphthyridine. The amino group is an activating group and directs electrophilic substitution to the ortho and para positions. Treatment with a suitable brominating agent, such as N-bromosuccinimide (NBS), could potentially introduce a bromine atom at the 8-position.

Pathway 2: Nucleophilic Amination This pathway would begin with a di-halogenated 1,7-naphthyridine, such as 6,8-dibromo-1,7-naphthyridine. A selective nucleophilic aromatic substitution (SNAr) reaction could then be employed to introduce an amino group at the 6-position. This may require careful control of reaction conditions to achieve regioselectivity. Alternatively, modern cross-coupling methods like the Buchwald-Hartwig amination could be employed.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the primary aromatic amine and the aryl bromide.

// Central Compound Core [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Amine Group Reactions Amine [label="Amine Group (-NH₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acylation [label="Acylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkylation [label="Alkylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling1 [label="Coupling Reactions", fillcolor="#F1F3F4", fontcolor="#202124"];

// Bromine Atom Reactions Bromine [label="Bromine Atom (-Br)", fillcolor="#FBBC05", fontcolor="#202124"]; Suzuki [label="Suzuki Coupling", fillcolor="#F1F3F4", fontcolor="#202124"]; Heck [label="Heck Coupling", fillcolor="#F1F3F4", fontcolor="#202124"]; Buchwald [label="Buchwald-Hartwig\nAmination", fillcolor="#F1F3F4", fontcolor="#202124"]; Sonogashira [label="Sonogashira Coupling", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Core -> Amine [label=" at C6"]; Core -> Bromine [label=" at C8"];

Amine -> Acylation; Amine -> Alkylation; Amine -> Coupling1;

Bromine -> Suzuki; Bromine -> Heck; Bromine -> Buchwald; Bromine -> Sonogashira; } .dot Figure 2: Reactivity of Functional Groups.

-

Amine Group: The primary amine at the 6-position can undergo a variety of reactions, including acylation, alkylation, and participation in coupling reactions to introduce diverse substituents.

-

Bromine Atom: The bromine at the 8-position is a versatile handle for transition-metal-catalyzed cross-coupling reactions. These include Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.[4] This allows for the introduction of a wide array of functional groups at this position, enabling the generation of diverse chemical libraries for drug discovery.

Biological Activity and Therapeutic Potential (of the 1,7-Naphthyridine Scaffold)

While there is no specific biological data available for this compound in the reviewed literature, the broader class of 1,7-naphthyridine and its isomers have demonstrated a wide range of pharmacological activities.[6][7] This suggests that this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents.

Reported activities for the naphthyridine scaffold include:

-

Anticancer Activity: Certain 1,7-naphthyridine derivatives have shown potent cytotoxic effects against various cancer cell lines.[7] For example, some derivatives act as inhibitors of key signaling pathways, such as the Wnt pathway, which is often dysregulated in cancer.

-

Anti-inflammatory Activity: Some 1,7-naphthyridine-1-oxides have been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases.[7]

-

Central Nervous System (CNS) Activity: Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been investigated as tachykinin NK1 receptor antagonists, which are implicated in pain, depression, and inflammation.[8]

-

Antimicrobial Activity: The 1,8-naphthyridine core is famously found in nalidixic acid, an early quinolone antibiotic.[6] Derivatives of various naphthyridine isomers continue to be explored for their potential as antibacterial agents, sometimes acting synergistically with existing antibiotics.[6]

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are not available in the public domain. Researchers interested in this compound would likely need to adapt protocols from related structures or develop them de novo. A general workflow for the synthesis and evaluation of a novel naphthyridine derivative is proposed below.

// Nodes Start [label="Synthesis and Purification of\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Characterization [label="Structural Characterization\n(NMR, MS, IR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Library [label="Library Synthesis via\nCross-Coupling Reactions", fillcolor="#FBBC05", fontcolor="#202124"]; Screening [label="High-Throughput Screening\n(e.g., Cytotoxicity, Enzyme Inhibition)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hit [label="Hit Identification and Validation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead [label="Lead Optimization\n(SAR Studies)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Efficacy and\nToxicology Studies", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Start -> Characterization; Characterization -> Library; Library -> Screening; Screening -> Hit; Hit -> Lead; Lead -> InVivo; } .dot Figure 3: General Drug Discovery Workflow.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[9][10]

-

Precautionary Measures: Use in a well-ventilated area, wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Wash thoroughly after handling.[9]

Conclusion

This compound is a chemical intermediate with significant potential for use in drug discovery and medicinal chemistry. While specific biological data for this compound is scarce, its functional groups offer a versatile platform for the synthesis of diverse libraries of novel compounds. The well-documented biological activities of the broader naphthyridine class of compounds provide a strong rationale for the exploration of derivatives of this compound in various therapeutic areas, including oncology, inflammation, and infectious diseases. Further research is warranted to fully elucidate the chemical and biological properties of this compound and its derivatives.

References

- 1. This compound(5912-35-6) 1H NMR spectrum [chemicalbook.com]

- 2. appretech.com [appretech.com]

- 3. PubChemLite - this compound (C8H6BrN3) [pubchemlite.lcsb.uni.lu]

- 4. 5-Bromo-1,7-naphthyridin-8-amine | 67967-17-3 | Benchchem [benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. mdpi.com [mdpi.com]

- 7. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. acgpubs.org [acgpubs.org]

- 10. CAS # 5912-35-6, this compound, 6-Amino-8-bromo-1,7-naphthyridine - chemBlink [chemblink.com]

An In-depth Technical Guide to 8-Bromo-1,7-naphthyridin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-1,7-naphthyridin-6-amine is a heterocyclic aromatic compound belonging to the naphthyridine class of molecules. Naphthyridine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include roles as kinase inhibitors and antimicrobial agents. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological significance of this compound. Due to the limited availability of specific experimental data for this compound, this guide also presents generalized experimental protocols and representative data from closely related analogues to serve as a practical reference for researchers.

Molecular Structure and Physicochemical Properties

This compound is characterized by a fused bicyclic system composed of two pyridine rings, with a bromine atom and an amine group as substituents. The precise placement of the nitrogen atoms and substituents defines its chemical reactivity and biological interactions.

Table 1: Molecular Identifiers and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 5912-35-6 | [1] |

| Molecular Formula | C₈H₆BrN₃ | [1] |

| Molecular Weight | 224.06 g/mol | [1] |

| SMILES | BrC1=C2N=CC=CC2=CC(N)=N1 | [1] |

| Purity | ≥97% (typical commercial) | [1] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| TPSA (Topological Polar Surface Area) | 51.8 Ų | |

| LogP (Octanol-Water Partition Coefficient) | 1.9745 | |

| Hydrogen Bond Acceptors | 3 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 0 |

Synthesis and Spectroscopic Characterization

Postulated Experimental Protocol: Synthesis

A potential synthetic route could involve a multi-step process starting from a suitably substituted pyridine derivative. A generalized protocol is outlined below:

-

Cyclization to form the 1,7-naphthyridine core: A substituted aminopyridine can be condensed with a three-carbon synthon, such as an α,β-unsaturated carbonyl compound, to form the bicyclic naphthyridine ring system.

-

Introduction of the bromine atom: Bromination of the naphthyridine core can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS). The regioselectivity of this reaction will be influenced by the existing substituents and the electronic nature of the naphthyridine ring.

-

Introduction of the amine group: The amino group can be introduced via nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) at the 6-position.

Spectroscopic Data (Representative for Bromo-Amino-Naphthyridine Analogues)

Specific experimental spectroscopic data for this compound is not currently available in public databases. However, the expected spectral characteristics can be inferred from data for closely related compounds.

Table 3: Representative Spectroscopic Data for a Bromo-Amino-Naphthyridine Analogue

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons would appear in the downfield region (typically δ 7.0-9.0 ppm), with chemical shifts and coupling constants influenced by the positions of the nitrogen atoms, bromine, and amino group. The protons of the amino group would likely appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons would resonate in the range of δ 110-160 ppm. The carbon atom attached to the bromine would be shifted to a lower field. |

| Mass Spec. | The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two molecular ion peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). |

| FTIR | Characteristic absorption bands would be expected for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C/C=N stretching vibrations.[2] |

Potential Biological Activity and Signaling Pathways

The naphthyridine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5][6] Many of these activities are attributed to the inhibition of protein kinases.[7][8][9]

Given the structural similarity of this compound to known kinase inhibitors, it is plausible that this compound could also function as an inhibitor of one or more protein kinases. Kinase signaling pathways are crucial for regulating a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

Postulated Signaling Pathway: Kinase Inhibition

The following diagram illustrates a generalized kinase signaling pathway that could potentially be modulated by a naphthyridine-based inhibitor like this compound. This is a hypothetical representation, as the specific target of this compound has not been experimentally determined.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow for Biological Evaluation

To investigate the potential biological activity of this compound as a kinase inhibitor, a structured experimental workflow would be required.

Caption: A typical workflow for the biological evaluation of a potential kinase inhibitor.

Conclusion

This compound represents a molecule of interest within the broader class of biologically active naphthyridines. While specific experimental data for this compound is limited, its structural features suggest potential as a modulator of cellular signaling pathways, possibly through kinase inhibition. This technical guide provides a foundational understanding of its molecular structure and properties and outlines a framework for its synthesis and biological evaluation based on established knowledge of related compounds. Further research is warranted to elucidate the specific biological targets and therapeutic potential of this and other substituted 1,7-naphthyridine derivatives.

References

- 1. chemscene.com [chemscene.com]

- 2. 5-Bromo-1,7-naphthyridin-8-amine | 67967-17-3 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. irjet.net [irjet.net]

- 5. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0198456A2 - 1,7-Naphthyridine derivatives and medicinal preparations containing same - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Identification of orally available naphthyridine protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Spectroscopic Data of 8-Bromo-1,7-naphthyridin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 8-Bromo-1,7-naphthyridin-6-amine (CAS Number: 5912-35-6). Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data from reliable chemical databases and expected spectroscopic characteristics based on the compound's structure and general principles of analytical chemistry. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Compound Overview

This compound is a heterocyclic compound featuring a naphthyridine core, which is a key scaffold in many biologically active molecules. The presence of a bromine atom and an amine group makes it a versatile building block for the synthesis of more complex derivatives with potential therapeutic applications. The 1,7-naphthyridine core itself is gaining significant attention for its diverse pharmacological potential.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. This data is crucial for the identification and characterization of the compound.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below. This data is based on predictions from publicly available chemical databases.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 223.98178 |

| [M+Na]⁺ | 245.96372 |

| [M-H]⁻ | 221.96722 |

| [M+NH₄]⁺ | 241.00832 |

| [M+K]⁺ | 261.93766 |

| [M]⁺ | 222.97395 |

| [M]⁻ | 222.97505 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. The following are expected chemical shifts for ¹H and ¹³C NMR of this compound. These predictions are based on the analysis of similar chemical structures and established principles of NMR spectroscopy.

Expected ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.5 - 8.8 | Doublet |

| H-3 | 7.4 - 7.7 | Doublet |

| H-4 | 8.2 - 8.5 | Doublet |

| H-5 | 7.8 - 8.1 | Singlet |

| -NH₂ | 5.0 - 7.0 (broad) | Singlet |

Expected ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | 148 - 152 |

| C-3 | 120 - 124 |

| C-4 | 135 - 139 |

| C-4a | 145 - 149 |

| C-5 | 115 - 119 |

| C-6 | 155 - 159 |

| C-8 | 105 - 109 |

| C-8a | 150 - 154 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below, based on the vibrational frequencies of its functional groups.[2][3][4]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C=N Stretch (aromatic ring) | 1600 - 1650 | Strong |

| C=C Stretch (aromatic ring) | 1450 - 1600 | Strong |

| N-H Bend (amine) | 1550 - 1650 | Medium |

| C-N Stretch (aromatic amine) | 1250 - 1350 | Strong |

| C-Br Stretch | 500 - 650 | Strong |

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and the acquisition of its spectroscopic data. These methods are based on standard procedures in organic chemistry and are provided as a reference.

Synthesis of this compound

A plausible synthetic route involves the amination of a suitable bromo-substituted 1,7-naphthyridine precursor.

Materials:

-

6,8-Dibromo-1,7-naphthyridine

-

Ammonia (in a suitable solvent, e.g., 1,4-dioxane)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 6,8-dibromo-1,7-naphthyridine, the palladium catalyst, the ligand, and the base.

-

Add the anhydrous, degassed solvent to the flask.

-

Add the ammonia solution to the reaction mixture.

-

Heat the reaction mixture to the appropriate temperature (e.g., 100-120 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Data Acquisition

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS):

-

Mass spectra are obtained using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique, such as electrospray ionization (ESI).

-

The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

Infrared (IR) Spectroscopy:

-

IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a solid (e.g., using a KBr pellet or an attenuated total reflectance (ATR) accessory) or as a solution in a suitable solvent.

-

Absorption bands are reported in wavenumbers (cm⁻¹).

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of a novel compound and the logical process of structure elucidation using spectroscopic data.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Logical workflow for structure elucidation using combined spectroscopic data.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While experimental data is currently scarce in the public domain, the predicted and expected values presented herein offer a valuable starting point for researchers. The generalized experimental protocols and workflows further support the practical application of this information in a laboratory setting. As research into 1,7-naphthyridine derivatives continues to grow, it is anticipated that more detailed experimental data for this compound will become available, further enriching our understanding of its chemical and physical properties.

References

8-Bromo-1,7-naphthyridin-6-amine solubility

An In-Depth Technical Guide to the Solubility of 8-Bromo-1,7-naphthyridin-6-amine

Introduction

This compound is a heterocyclic amine containing a naphthyridine core. Naphthyridine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include potential kinase inhibition and other therapeutic applications. The physicochemical properties of such compounds, particularly their solubility, are critical determinants of their suitability for further development. Poor aqueous solubility can lead to low bioavailability, complicating in vivo studies and formulation efforts.

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific public data on this compound, this document outlines the theoretical considerations and practical experimental protocols for determining its solubility profile. The intended audience for this guide includes researchers, medicinal chemists, and professionals in drug development who are working with this or structurally related compounds.

Physicochemical Properties and Predicted Solubility

A preliminary assessment of a compound's solubility can be derived from its structural features and calculated physicochemical properties. These predictions are valuable for guiding experimental design and selecting appropriate solvent systems.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Implication for Solubility |

| Molecular Weight | 224.06 g/mol | Moderate molecular weight, generally favorable for solubility. |

| logP (o/w) | 1.5 - 2.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous and organic solubility. |

| pKa (most basic) | 4.0 - 5.0 | The amine and naphthyridine nitrogens can be protonated, suggesting that solubility will be pH-dependent and will increase in acidic conditions. |

| Hydrogen Bond Donors | 1 (amine group) | Capable of donating hydrogen bonds, which can aid in solvation by protic solvents. |

| Hydrogen Bond Acceptors | 3 (naphthyridine nitrogens) | Multiple sites for hydrogen bonding with protic solvents like water. |

Note: These values are estimations from computational models and should be confirmed experimentally.

Experimental Determination of Solubility

The solubility of a compound must be determined empirically. The following sections detail standard protocols for both thermodynamic and kinetic solubility assays.

Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH. It represents the true solubility and is a critical parameter for preclinical development.

The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Sample Preparation: Add an excess of the solid compound to various aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) to form a slurry.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the resulting supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Construct a calibration curve using standards of known concentrations to determine the solubility in mg/mL or µM.

Table 2: Representative Thermodynamic Solubility Data Table

| Solvent/Buffer (pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Phosphate-Buffered Saline (7.4) | 25 | Experimental Data | Experimental Data |

| Acetate Buffer (5.0) | 25 | Experimental Data | Experimental Data |

| Borate Buffer (9.0) | 25 | Experimental Data | Experimental Data |

| Simulated Gastric Fluid (pH 1.2) | 37 | Experimental Data | Experimental Data |

| Simulated Intestinal Fluid (pH 6.8) | 37 | Experimental Data | Experimental Data |

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution. This is a high-throughput method often used in early drug discovery.

-

Compound Plating: Dispense a small volume (e.g., 1-5 µL) of a high-concentration stock solution of this compound (e.g., 10 mM in DMSO) into a 96- or 384-well microplate.

-

Buffer Addition: Add the desired aqueous buffer to each well to achieve the final target concentration.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).

-

Precipitation Detection: Measure the turbidity of the solution in each well using a nephelometer or by measuring light scattering with a UV-Vis plate reader. The concentration at which precipitation is first observed is the kinetic solubility.

-

Data Analysis: Plot the measured signal against the compound concentration to determine the kinetic solubility limit.

Table 3: Representative Kinetic Solubility Data Table

| Assay Buffer (pH) | Incubation Time (h) | Kinetic Solubility (µM) | Detection Method |

| Phosphate-Buffered Saline (7.4) | 2 | Experimental Data | Nephelometry |

| FaSSIF (Fasted State Simulated Intestinal Fluid) | 2 | Experimental Data | UV-Vis |

| FeSSIF (Fed State Simulated Intestinal Fluid) | 2 | Experimental Data | Nephelometry |

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the solubility determination process.

Caption: Workflow for determining the solubility of a test compound.

Potential Signaling Pathway Involvement

While the specific targets of this compound are not extensively documented, the naphthyridine scaffold is a known "privileged structure" in medicinal chemistry, often targeting protein kinases. Kinase inhibitors frequently interfere with intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. A hypothetical pathway where a naphthyridine derivative might act is the MAP kinase pathway.

Caption: Hypothetical inhibition of the RAF kinase in the MAPK signaling pathway.

Conclusion

The Diverse Biological Activities of 1,7-Naphthyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These compounds have shown promise in a range of therapeutic areas, including oncology, inflammation, and neuroscience. This technical guide provides a comprehensive overview of the biological activities of 1,7-naphthyridine derivatives, with a focus on their anticancer, anti-inflammatory, and central nervous system (CNS) effects. Detailed experimental protocols for key assays, quantitative activity data, and visualizations of relevant signaling pathways are presented to facilitate further research and drug development efforts in this promising area.

Anticancer Activity

1,7-Naphthyridine derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against various cancer cell lines through diverse mechanisms of action.

One of the most notable examples is Bisleuconothine A , a naturally occurring 1,7-naphthyridine alkaloid. It has demonstrated significant antiproliferative activity against a panel of human colon cancer cell lines, including SW480, HCT116, HT29, and SW620.[1] The primary mechanism of action for Bisleuconothine A is the inhibition of the Wnt signaling pathway, a critical developmental pathway that is often dysregulated in cancer.[1] By inhibiting this pathway, Bisleuconothine A can induce cell cycle arrest at the G0/G1 phase and suppress tumor growth.[1]

Synthetic 1,7-naphthyridine derivatives have also shown potent anticancer effects. For instance, a series of 2,4-disubstituted-1,7-naphthyridines has been investigated for its cytotoxic potential.[2] One compound from this series, 17a , exhibited significant activity against lymphoblastic leukemia (MOLT-3), cervical carcinoma (HeLa), and promyeloblast (HL-60) cells.[2]

Furthermore, certain 1,7-naphthyridine analogues have been identified as inhibitors of phosphatidylinositol-4-phosphate 5-kinase type II alpha (PIP4K2A) , a lipid kinase that has been implicated in tumor suppression.[3] These derivatives have shown inhibitory activity with IC50 values spanning from the nanomolar to the micromolar range.[3]

Quantitative Anticancer Activity Data

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Bisleuconothine A | SW480 (Colon) | 2.74 | [1] |

| HCT116 (Colon) | 3.18 | [1] | |

| HT29 (Colon) | 1.09 | [1] | |

| SW620 (Colon) | 3.05 | [1] | |

| Compound 17a | MOLT-3 (Lymphoblastic Leukemia) | 9.1 ± 2.0 | [2] |

| HeLa (Cervical Carcinoma) | 13.2 ± 0.7 | [2] | |

| HL-60 (Promyeloblast) | 8.9 ± 2.2 | [2] | |

| 1,7-Naphthyridine Analogues | PIP4K2A Inhibition | 0.066 - 18.0 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method commonly used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

1,7-Naphthyridine derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1,7-naphthyridine derivatives. Include a vehicle control (solvent alone).

-

Incubation: Incubate the plates for a specified period, typically 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

References

An In-Depth Technical Guide to 8-Bromo-1,7-naphthyridin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Bromo-1,7-naphthyridin-6-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited specific literature on this exact molecule, this guide synthesizes information from commercial suppliers and extrapolates potential synthetic routes and biological activities based on published research on analogous naphthyridine derivatives.

Core Compound Properties

This compound is a substituted naphthyridine, a class of compounds known for its diverse pharmacological potential. The introduction of a bromine atom and an amino group to the 1,7-naphthyridine scaffold can significantly influence its physicochemical properties and biological activity.

| Property | Value | Source |

| CAS Number | 5912-35-6 | [1][2][3][4][5] |

| Molecular Formula | C₈H₆BrN₃ | [1][2][3] |

| Molecular Weight | 224.06 g/mol | [1][2][3] |

| Purity | ≥97% (typical) | [1][3] |

| SMILES | BrC1=C2N=CC=CC2=CC(N)=N1 | [1][3] |

| Storage | 4°C, protect from light | [1][3] |

Proposed Synthetic Pathway

While specific literature detailing the synthesis of this compound is scarce, a plausible route can be devised based on established naphthyridine chemistry. A common strategy for constructing the 1,7-naphthyridine core involves the Friedländer annulation, which is the condensation of a 2-aminopyridine derivative with a β-dicarbonyl compound or a related synthon. Subsequent functionalization, including bromination and amination, would yield the target compound.

A potential retrosynthetic analysis suggests two primary approaches:

-

Late-stage bromination: Synthesis of a 6-amino-1,7-naphthyridine intermediate followed by electrophilic bromination.

-

Early-stage bromination: Incorporation of the bromine atom onto a pyridine precursor prior to the cyclization reaction to form the naphthyridine ring.

The following diagram illustrates a proposed synthetic workflow based on the late-stage bromination strategy, which often offers better control of regioselectivity.

General Experimental Protocol for Proposed Synthesis:

The following is a generalized experimental protocol based on common procedures for the synthesis of substituted naphthyridines. Optimization of reaction conditions would be necessary for each step.

Step 1: Friedländer Annulation A mixture of 2-aminonicotinaldehyde and an equimolar amount of diethyl malonate in ethanol is treated with a catalytic amount of a base such as piperidine. The reaction mixture is heated at reflux for several hours until the starting materials are consumed (monitored by TLC). Upon cooling, the product, ethyl 6-hydroxy-1,7-naphthyridine-5-carboxylate, is expected to precipitate and can be collected by filtration.

Step 2: Hydrolysis and Decarboxylation The crude ester from the previous step is suspended in an aqueous solution of sodium hydroxide and heated to reflux to facilitate hydrolysis. After the reaction is complete, the solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which may undergo spontaneous decarboxylation upon heating to yield 6-hydroxy-1,7-naphthyridine.

Step 3: Chlorination The 6-hydroxy-1,7-naphthyridine is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with gentle heating. After the reaction, the excess POCl₃ is carefully quenched, and the product, 6-chloro-1,7-naphthyridine, is isolated by extraction.

Step 4: Amination The 6-chloro-1,7-naphthyridine can be converted to 1,7-naphthyridin-6-amine through nucleophilic aromatic substitution. This can be achieved by heating with ammonia in the presence of a copper(I) catalyst or through modern cross-coupling methods like the Buchwald-Hartwig amination using a suitable ammonia surrogate and a palladium catalyst.

Step 5: Bromination The final step involves the regioselective bromination of 1,7-naphthyridin-6-amine. This can be accomplished using an electrophilic brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile. The reaction progress should be carefully monitored to avoid over-bromination. The final product, this compound, would then be purified using techniques such as column chromatography or recrystallization.

Potential Biological Activities

While no specific biological studies on this compound have been identified, the broader class of naphthyridine derivatives exhibits a wide range of pharmacological activities. The presence of the bromo and amino substituents can modulate these activities. The following table summarizes the documented biological activities of various naphthyridine scaffolds, suggesting potential areas for investigation for the title compound.

| Biological Activity | Naphthyridine Isomer(s) | Description | Key Findings from Literature |

| Anticancer | 1,8-Naphthyridine, 1,7-Naphthyridine | Derivatives have shown cytotoxicity against various cancer cell lines.[6][7] | Some 1,8-naphthyridine derivatives act as topoisomerase II inhibitors. Bisleuconothine A, a 1,7-naphthyridine alkaloid, inhibits the Wnt signaling pathway.[6] |

| Antimicrobial | 1,8-Naphthyridine, 1,5-Naphthyridine | Nalidixic acid, a 1,8-naphthyridine, was a foundational antibiotic.[8] | The 1,8-naphthyridine core is a key component of many quinolone and fluoroquinolone antibiotics.[8] |

| Anti-inflammatory | 1,8-Naphthyridine | Certain derivatives have demonstrated anti-inflammatory properties.[8] | Inhibition of pro-inflammatory cytokine production has been observed. |

| Antiviral | 1,8-Naphthyridine | Some derivatives have shown activity against various viruses, including HIV.[8] | The mechanism often involves the inhibition of viral enzymes. |

| Neurodegenerative Diseases | 1,8-Naphthyridine | Derivatives have been investigated for potential therapeutic use in conditions like Alzheimer's disease.[8] | The focus is often on the modulation of specific receptors or enzymes in the central nervous system. |

The diverse biological activities of the naphthyridine scaffold are a testament to its versatility as a pharmacophore.

Conclusion

This compound represents a promising, yet underexplored, scaffold for drug discovery and development. While direct experimental data is limited, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and a projection of its potential biological activities based on the well-established pharmacology of the broader naphthyridine class. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to unlock its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. CAS # 5912-35-6, this compound, 6-Amino-8-bromo-1,7-naphthyridine - chemBlink [chemblink.com]

- 5. 6-Amino-8-bromo-1,7-naphthyridine | 5912-35-6 [sigmaaldrich.com]

- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

The Discovery of Novel 1,7-Naphthyridine Compounds: A Technical Guide for Drug Development Professionals

Introduction: The 1,7-naphthyridine scaffold, a heterocyclic aromatic system, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of recent advancements in the discovery of novel 1,7-naphthyridine compounds, with a focus on their anticancer, anti-inflammatory, and central nervous system (CNS) activities. This document details the synthesis, quantitative biological data, and underlying mechanisms of action for key compound classes, offering valuable insights for researchers, scientists, and drug development professionals.

Anticancer Activity of 1,7-Naphthyridine Derivatives

Recent research has unveiled the potential of 1,7-naphthyridine derivatives as promising anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines through various mechanisms of action.

Bisleuconothine A: A Wnt Signaling Inhibitor

Bisleuconothine A, a naturally occurring bisindole alkaloid with a complex 1,7-naphthyridine core, has been identified as a potent inhibitor of the canonical Wnt signaling pathway.[1][2] Dysregulation of the Wnt pathway is a hallmark of many cancers, particularly colorectal cancer.[2] Bisleuconothine A exerts its anticancer effects by promoting the phosphorylation of β-catenin, which leads to its degradation and prevents its translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes.[2][3]

Table 1: Anticancer Activity of Bisleuconothine A

| Compound | Cancer Cell Line | IC50 (µM) |

| Bisleuconothine A | SW480 (Colon) | 2.74 |

| HCT116 (Colon) | 3.18 | |

| HT29 (Colon) | 1.09 | |

| SW620 (Colon) | 3.05 |

Data sourced from BenchChem[4]

2,4-Disubstituted-1,7-Naphthyridines

Synthetic 2,4-disubstituted-1,7-naphthyridine derivatives have also emerged as a promising class of anticancer agents. For instance, compound 17a has shown significant cytotoxic activity against lymphoblastic leukemia, cervical carcinoma, and promyeloblast cells.[4] The structure-activity relationship (SAR) studies of these compounds suggest that the nature and position of substituents on the naphthyridine ring are crucial for their cytotoxic potency.[3][5]

Table 2: Cytotoxicity of 2,4-Disubstituted-1,7-Naphthyridine Analogs

| Compound | Cancer Cell Line | IC50 (µM) |

| Compound 17a | MOLT-3 (Lymphoblastic Leukemia) | 9.1 ± 2.0 |

| HeLa (Cervical Carcinoma) | 13.2 ± 0.7 | |

| HL-60 (Promyeloblast) | 8.9 ± 2.2 |

Data sourced from BenchChem[4]

Experimental Protocols: Anticancer Activity Assessment

MTT Assay for Cytotoxicity:

The antiproliferative activity of 1,7-naphthyridine derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 1,7-naphthyridine derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[4]

Wnt Signaling Reporter Assay:

To specifically measure the effect on the Wnt pathway, a luciferase reporter assay is employed.

-

Cell Transfection: Co-transfect HEK293T cells with a TCF/LEF-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Compound and Ligand Treatment: Treat the transfected cells with the test compounds in the presence or absence of a Wnt ligand (e.g., Wnt3a).

-

Lysis and Luminescence Measurement: After incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The inhibition of Wnt signaling is determined by the reduction in luciferase expression.[4][6][7]

In vitro cytotoxicity assay workflow.

Inhibition of the Wnt signaling pathway.

Anti-inflammatory Activity of 1,7-Naphthyridine Derivatives

Certain 1,7-naphthyridine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key signaling kinases involved in the inflammatory response.

1,7-Naphthyridine 1-Oxides as p38 MAP Kinase Inhibitors

A series of 1,7-naphthyridine 1-oxides has been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[8][9] The p38 MAP kinase pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNFα.[10] Inhibition of this pathway is a key therapeutic strategy for inflammatory diseases. These compounds have shown a significant reduction in TNFα production in lipopolysaccharide (LPS)-induced human whole blood and have demonstrated oral efficacy in murine models of inflammation.[6][8] SAR studies have revealed that the N-oxide functionality is essential for their potent inhibitory activity and selectivity.[6]

Table 3: Anti-inflammatory Activity of a Representative 1,7-Naphthyridine 1-Oxide

| Assay | Model | Endpoint | ED50 |

| In vivo | Acute murine model of inflammation | LPS-induced TNFα production | 0.5 mg/kg (oral) |

| In vivo | Chronic model of adjuvant arthritis in rats | Reduction of inflammation | < 1 mg/kg (oral) |

Data sourced from PubMed[6][8]

Experimental Protocols: Anti-inflammatory Activity Assessment

In Vivo LPS-Induced TNFα Production Assay:

This model is commonly used to assess the in vivo anti-inflammatory activity of test compounds.

-

Animal Dosing: Administer the 1,7-naphthyridine derivative or vehicle orally to mice.

-

LPS Challenge: After a set period (e.g., 1.5 hours), administer lipopolysaccharide (LPS) intraperitoneally to induce an inflammatory response.

-

Blood Collection: At the peak of the TNFα response (typically 1-2 hours post-LPS), collect blood samples.

-

Cytokine Analysis: Measure the levels of TNFα in the plasma or serum using an enzyme-linked immunosorbent assay (ELISA).

-

ED50 Calculation: Determine the ED50, the dose of the compound that causes a 50% reduction in TNFα production.[4]

p38 MAP Kinase Activity Assay (Luminescent):

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of p38 MAP kinase.

-

Reaction Setup: In a 384-well plate, add the test compound, a specific peptide substrate for p38, and the p38 kinase enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

ADP Detection: After incubation, add a reagent that converts the ADP produced by the kinase reaction into a luminescent signal.

-

Luminescence Measurement: Measure the luminescence, which is proportional to the kinase activity.

-

IC50 Determination: Plot the luminescence against the inhibitor concentration to determine the IC50 value.[10]

References

- 1. m.youtube.com [m.youtube.com]

- 2. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of a naphthyridone p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Axially chiral N-benzyl-N,7-dimethyl-5-phenyl-1, 7-naphthyridine-6-carboxamide derivatives as tachykinin NK1 receptor antagonists: determination of the absolute stereochemical requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Bromo-1,7-naphthyridin-6-amine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for 8-Bromo-1,7-naphthyridin-6-amine (CAS No. 5912-35-6). The information is intended to guide laboratory personnel in the safe use of this compound, minimizing exposure risks and ensuring proper emergency response.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 5912-35-6 | ChemScene[1] |

| Molecular Formula | C₈H₆BrN₃ | ChemScene[1] |

| Molecular Weight | 224.06 g/mol | ChemScene[1] |

| Purity | ≥97% | ChemScene[1] |

| Appearance | Tan solid | Sigma-Aldrich (for a similar compound) |

| Storage | 4°C, protect from light | ChemScene[1] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity and irritation.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin irritation | 2 | H315: Causes skin irritation |

| Eye irritation | 2A | H319: Causes serious eye irritation |

| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity - single exposure | 3 | H335: May cause respiratory irritation |

Sources: chemBlink[2], XiXisys[3]

GHS Pictograms and Signal Word

Pictogram:

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict laboratory safety protocols is mandatory when handling this compound.

Engineering Controls

-

Handle in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

-

Skin Protection:

-

Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Wear a lab coat or other protective clothing to prevent skin contact.[4]

-

-

Respiratory Protection: If working outside of a fume hood or if dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter.

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe dust or fumes.[5]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in the laboratory.[3]

First-Aid Measures

In the event of exposure, immediate medical attention is crucial.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[4][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[3][4] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection, to avoid breathing dust and prevent contact with skin and eyes.[4][6]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[6]

-

Containment and Cleanup:

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

-

For large spills, dike the area to prevent spreading.

-

Use spark-proof tools and explosion-proof equipment if applicable.[4]

-

Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 4°C, and the material should be protected from light.[1]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Experimental Protocols and Reactivity

Detailed experimental protocols involving this compound are not widely published in safety literature. However, the reactivity of the naphthyridine core suggests that it can undergo various chemical transformations.[7][8] The bromine and amine functionalities are key sites for further chemical modifications, such as in cross-coupling reactions or derivatization.[9]

Incompatible Materials:

Hazardous Decomposition Products: Under fire conditions, this compound may decompose to produce:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Hydrogen halides (e.g., hydrogen bromide)

-

Nitrogen oxides (NOx)

Logical Workflow for Safe Handling

The following diagram illustrates a general workflow for the safe handling of this compound in a research setting.

Caption: General workflow for the safe handling of chemical reagents.

References

- 1. chemscene.com [chemscene.com]

- 2. CAS # 5912-35-6, this compound, 6-Amino-8-bromo-1,7-naphthyridine - chemBlink [chemblink.com]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 5912-35-6 Name: this compound [xixisys.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. aksci.com [aksci.com]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. 5-Bromo-1,7-naphthyridin-8-amine | 67967-17-3 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 8-Bromo-1,7-naphthyridin-6-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Suzuki-Miyaura coupling reaction utilizing 8-Bromo-1,7-naphthyridin-6-amine as a key building block. This versatile reaction enables the synthesis of a diverse library of 8-aryl-1,7-naphthyridin-6-amines, a scaffold of significant interest in medicinal chemistry and drug discovery. The resulting compounds have shown potential as potent and selective inhibitors of key cellular signaling enzymes.

Introduction

The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, offering a broad substrate scope and tolerance to various functional groups. The coupling of this compound with a variety of aryl and heteroaryl boronic acids or esters provides a direct route to novel 8-substituted-1,7-naphthyridin-6-amine derivatives. These derivatives are valuable for structure-activity relationship (SAR) studies in drug discovery programs.

A notable application of this scaffold is in the development of selective inhibitors for phosphodiesterase type 4D (PDE4D), an enzyme implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] By synthesizing a library of 8-aryl-1,7-naphthyridin-6-amines, researchers can explore the chemical space around this core to optimize potency, selectivity, and pharmacokinetic properties.

General Reaction Scheme

The Suzuki coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cross-coupling reaction to yield the corresponding 8-aryl-1,7-naphthyridin-6-amine.

Caption: General scheme of the Suzuki coupling reaction.

Data Presentation: Illustrative Suzuki Coupling Reactions

The following table summarizes representative Suzuki coupling reactions of this compound with various arylboronic acids. The reaction conditions and yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings of related heterocyclic compounds.[2]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/H₂O (10:1) | 110 | 8 | 92 |

| 3 | 3-Nitrophenylboronic acid | Pd₂(dba)₃ (2) + SPhos (4) | K₃PO₄ | THF/H₂O (2:1) | 80 | 16 | 78 |

| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (5) + XPhos (10) | K₂CO₃ | DMF | 120 | 6 | 88 |

| 5 | Pyridin-3-ylboronic acid | PdCl₂(dppf) (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 14 | 75 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general method for the Suzuki coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF, DMF), often with water as a co-solvent

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).

-

Evacuate the flask and backfill with an inert gas (repeat this cycle three times).

-

Add the anhydrous solvent via syringe. If a co-solvent such as water is used, it should be degassed prior to addition.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a biphasic solvent system is used, separate the organic layer. If a single solvent was used, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-1,7-naphthyridin-6-amine.

Caption: Experimental workflow for the Suzuki coupling reaction.

Application in Drug Discovery: Targeting PDE4D

The synthesized 8-aryl-1,7-naphthyridin-6-amine derivatives are of significant interest as potential inhibitors of phosphodiesterase 4D (PDE4D). PDE4 is a key enzyme in the hydrolysis of cyclic adenosine monophosphate (cAMP), a second messenger involved in the inflammatory response. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells.

The development of PDE4D-selective inhibitors is a promising therapeutic strategy for inflammatory diseases. The 1,7-naphthyridine scaffold has been identified as a core structure for potent and selective PDE4D inhibitors.[1]

Caption: Inhibition of the PDE4D signaling pathway.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Bromo-1,7-naphthyridin-6-amine

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a pivotal cross-coupling reaction in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds.[1][2] Its broad substrate scope and functional group tolerance have established it as an indispensable method in medicinal chemistry and drug development for the synthesis of arylamines.[3] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 8-Bromo-1,7-naphthyridin-6-amine, a key building block for various biologically active molecules.

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds.[4] The introduction of an amino group to this core structure via the Buchwald-Hartwig amination is a powerful and versatile synthetic strategy.[4] This palladium-catalyzed reaction facilitates the formation of C-N bonds between this compound and a wide array of primary and secondary amines under relatively mild conditions. The resulting N-substituted 1,7-naphthyridin-6-amine derivatives are crucial intermediates and final products in drug discovery programs.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the this compound to form a Pd(II) intermediate.[4]

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.[4]

-

Reductive Elimination: The desired N-substituted 1,7-naphthyridin-6-amine product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[4]

The selection of an appropriate ligand for the palladium catalyst is crucial for a successful amination. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle and improve reaction rates and yields.[4]

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of various halo-heterocycles with a range of amines. While specific data for this compound is not extensively published, the presented data for analogous substrates provides a strong predictive framework for reaction optimization.

Table 1: Screening of Catalysts and Ligands

| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2.0) | Toluene | 100 | 24 | 78 |

| 2 | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu (2.1) | Toluene | 100 | 24 | >95 |

| 3 | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | LiOtBu (2.1) | 1,4-Dioxane | 100 | 24 | >95 |

| 4 | PdCl₂(dppf) (1.35) | - | i-Pr₂NH (4) | Toluene | 70 | 3 | High |

| 5 | PdCl₂(PPh₃)₂ (cat.) | Xantphos (cat.) | NaOtBu (cat.) | Toluene | Reflux | N/A | 27-82 |

Note: The reaction conditions and yields are illustrative and may require optimization for specific substrates. Data is adapted from studies on similar halo-naphthyridines and halo-pyridines.[4][5][6]

Table 2: Substrate Scope with Optimized Conditions

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | N-phenyl-1,7-naphthyridin-6,8-diamine | 85 |

| 2 | Morpholine | 8-morpholino-1,7-naphthyridin-6-amine | 92 |

| 3 | n-Butylamine | N⁸-butyl-1,7-naphthyridin-6,8-diamine | 78 |

| 4 | Benzylamine | N⁸-benzyl-1,7-naphthyridin-6,8-diamine | 88 |

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general methodology for the Buchwald-Hartwig amination of this compound.